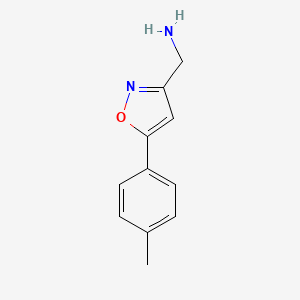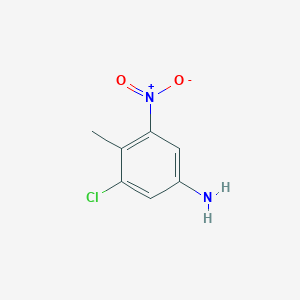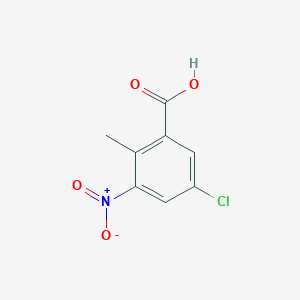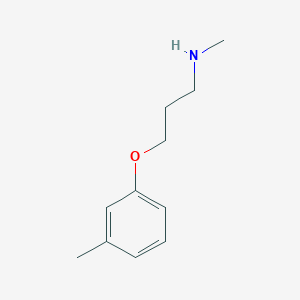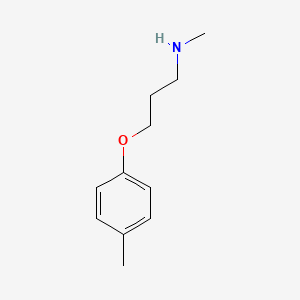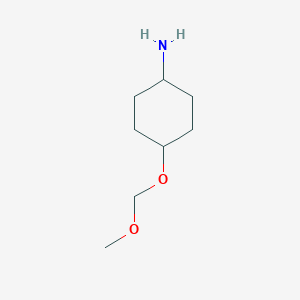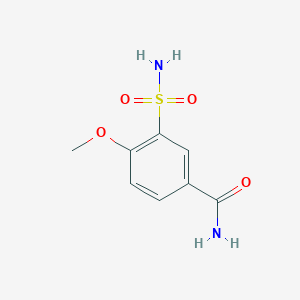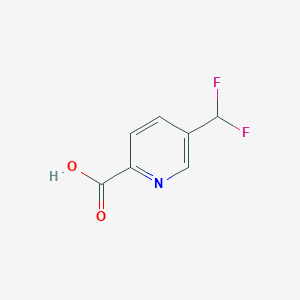
5-(Difluoromethyl)pyridine-2-carboxylic acid
Übersicht
Beschreibung
5-(Difluoromethyl)pyridine-2-carboxylic acid is a chemical compound used in pharmaceutical testing . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Molecular Structure Analysis
The molecular weight of 5-(Difluoromethyl)pyridine-2-carboxylic acid is 173.12 . Its IUPAC name is 5-(difluoromethyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Difluoromethyl)pyridine-2-carboxylic acid include a molecular weight of 173.12 . The storage temperature is ambient . Further specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding
5-(Difluoromethyl)pyridine-2-carboxylic acid's derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, display interesting crystal structures. These structures form water-bridged hydrogen-bonding dimers and two-dimensional sheets through intermolecular hydrogen bonding, involving pyridine nitrogen atoms and carbonyl oxygen. The presence of trifluoromethyl groups contributes to the three-dimensional packing through F⋯F and C—H⋯F contacts (Ye & Tanski, 2020).
Catalysis in Organic Synthesis
5-(Difluoromethyl)pyridine-2-carboxylic acid and its analogs play a role in catalytic processes. For instance, Rh(III)-catalyzed decarboxylative coupling utilizes α,β-unsaturated carboxylic acids, resulting in the formation of substituted pyridines. This process involves the use of carboxylic acids as traceless activating groups, highlighting the potential of these compounds in organic synthesis (Neely & Rovis, 2014).
Coordination Polymers
Organic Synthesis
5-(Difluoromethyl)pyridine-2-carboxylic acid and its isomers also play a significant role in the logistic flexibility of preparing various halopyridinecarboxylic acids, which are key intermediates in organic synthesis (Cottet & Schlosser, 2004).
Extraction and Recovery
In the field of chemical engineering, pyridine-2-carboxylic acid (a similar compound) is used in reactive extraction processes, especially in the recovery of carboxylic acids from dilute aqueous solutions like fermentation broth. This demonstrates the potential of pyridine carboxylic acids in separation and purification processes (Datta & Kumar, 2014).
Safety And Hazards
The safety information for 5-(Difluoromethyl)pyridine-2-carboxylic acid includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-(difluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFNFRBDNMKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)pyridine-2-carboxylic acid | |
CAS RN |
859538-41-3 | |
| Record name | 5-(difluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
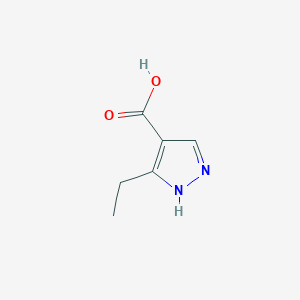
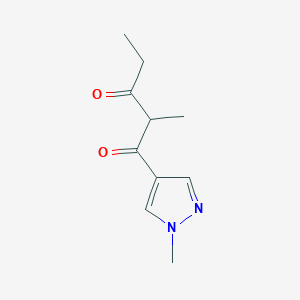
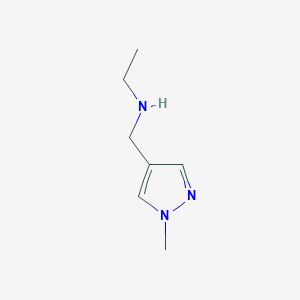
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
